1-(2-Nitroprop-1-en-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of E-6123 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
E-6123 undergoes various chemical reactions, including:
Oxidation: E-6123 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on E-6123.
Substitution: E-6123 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
E-6123 has several scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating inflammatory responses by inhibiting interleukin-6 production.
Medicine: Potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the development of new drugs targeting the platelet-activating factor receptor.
Mechanism of Action
E-6123 exerts its effects by binding to the platelet-activating factor receptor, thereby blocking the receptor’s activation. This inhibition prevents the downstream signaling pathways that lead to the production of interleukin-6. The molecular targets involved include the receptor itself and the associated signaling proteins .
Comparison with Similar Compounds
E-6123 is unique compared to other platelet-activating factor receptor antagonists due to its specific chemical structure and binding affinity. Similar compounds include:
WEB 2086: Another platelet-activating factor receptor antagonist with a different chemical structure.
Properties
CAS No. |
131981-73-2 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]naphthalene |
InChI |
InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3/b10-9+ |
InChI Key |
MMXWPLHUAYHYNT-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC2=CC=CC=C21)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] |
Synonyms |
1-[(E)-2-Nitroprop-1-enyl]naphthalene; (E)-1-(2-Nitroprop-1-en-1-yl)naphthalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.